1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride
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Description
1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as bucindolol hydrochloride and is a beta-blocker that has been used in the treatment of various cardiovascular conditions. In
Scientific Research Applications
Synthesis and Characterization
The scientific research surrounding 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride has explored its synthesis and structural characterization. For example, studies have involved the synthesis of new oxidovanadium(V) complexes, showcasing the structural features and the occurrence of supramolecular assemblies supported by hydrogen bonding, along with DFT studies and HOMO–LUMO energy gaps analysis (Back et al., 2012).
β-adrenergic Blocking Activity
Research has also delved into the β-adrenergic blocking activity and β-receptor binding affinities of compounds related to 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride. For instance, the synthesis from thymol and pharmacological evaluation using mouse ECG and isolated rat uterus models have been studied, demonstrating that these compounds possess non-selective β-adrenergic blocking activity, with certain derivatives being more active than others (Jindal et al., 2003).
Olfactory Properties
Additionally, research into the design, synthesis, and olfactory properties of derivatives related to 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride has been conducted. For example, the synthesis of seco-derivatives of theaspiranes with pronounced blackcurrant notes has been explored, illustrating the impact of structural modifications on olfactory properties (Kraft et al., 2005).
Catalytic Alkylation
The catalytic alkylation of aryl Grignard reagents using iron(III) amine-bis(phenolate) complexes represents another area of research. This includes studying the reaction of various ligands with anhydrous ferric chloride in the presence of base, yielding products that serve as single-component catalysts for C-C cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides (Qian et al., 2011).
Antioxidant Activities
Investigations into the antioxidant activities of phenols and catechols, including derivatives related to 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride, have been carried out. These studies measure the H-atom donating activities of various compounds toward the nitrogen-centered radical, providing insights into the impact of hydrogen bonding and steric hindrance on antioxidant activities (Barclay et al., 1999).
properties
IUPAC Name |
1-(2-butan-2-ylphenoxy)-3-(tert-butylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.ClH/c1-6-13(2)15-9-7-8-10-16(15)20-12-14(19)11-18-17(3,4)5;/h7-10,13-14,18-19H,6,11-12H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFBANFJEYCLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CNC(C)(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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